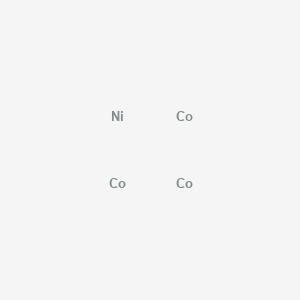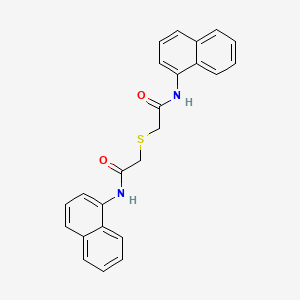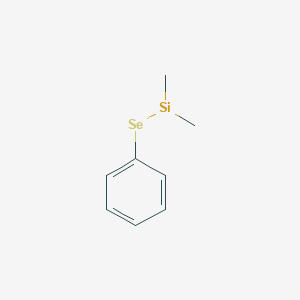![molecular formula C9H8Cl2N2O6S B14586657 N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine CAS No. 61497-15-2](/img/structure/B14586657.png)
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine is an organic compound characterized by its unique chemical structure, which includes a dichloromethanesulfonyl group, a nitrophenyl group, and a glycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the introduction of the dichloromethanesulfonyl group through sulfonylation reactions. The final step involves the coupling of the modified aromatic compound with glycine under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloromethanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require nucleophiles and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]glycine include:
- N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]alanine
- N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]valine
- N-[4-(Dichloromethanesulfonyl)-2-nitrophenyl]leucine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
61497-15-2 |
|---|---|
Molekularformel |
C9H8Cl2N2O6S |
Molekulargewicht |
343.14 g/mol |
IUPAC-Name |
2-[4-(dichloromethylsulfonyl)-2-nitroanilino]acetic acid |
InChI |
InChI=1S/C9H8Cl2N2O6S/c10-9(11)20(18,19)5-1-2-6(12-4-8(14)15)7(3-5)13(16)17/h1-3,9,12H,4H2,(H,14,15) |
InChI-Schlüssel |
RAVDALAYQJOABH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(Cl)Cl)[N+](=O)[O-])NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
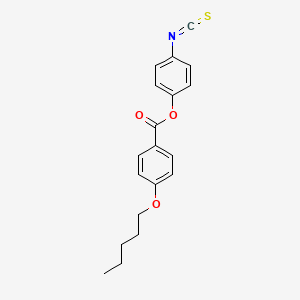
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
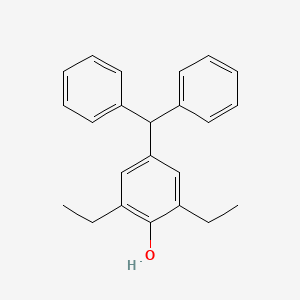
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)

